molecular formula C7H9ClN2 B15313992 (4-Chloro-3-methylpyridin-2-YL)methanamine CAS No. 886372-09-4

(4-Chloro-3-methylpyridin-2-YL)methanamine

Cat. No.: B15313992
CAS No.: 886372-09-4
M. Wt: 156.61 g/mol
InChI Key: DHBHFYXQGMWKDG-UHFFFAOYSA-N
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Description

(4-Chloro-3-methylpyridin-2-YL)methanamine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, characterized by the presence of a chloro group at the fourth position, a methyl group at the third position, and a methanamine group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-methylpyridin-2-YL)methanamine typically involves the chlorination of 3-methylpyridine followed by the introduction of the methanamine group. One common method includes:

    Chlorination: 3-methylpyridine is reacted with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group at the fourth position.

    Amination: The resulting 4-chloro-3-methylpyridine is then subjected to a nucleophilic substitution reaction with methanamine (methylamine) under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-3-methylpyridin-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the chloro group to a methyl group.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: 3-methylpyridin-2-YL)methanamine.

    Substitution: Hydroxy or alkoxy derivatives.

Scientific Research Applications

(4-Chloro-3-methylpyridin-2-YL)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and ligands for catalysis.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active pyridine derivatives.

    Industrial Applications: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methylpyridin-2-YL)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The chloro and methanamine groups play a crucial role in its binding affinity and specificity. The compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing various biochemical pathways.

Comparison with Similar Compounds

    (4-Chloropyridin-2-YL)methanamine: Similar structure but lacks the methyl group at the third position.

    (4-Methylpyridin-2-YL)methanamine: Similar structure but lacks the chloro group at the fourth position.

    (4-Chloro-3-methylpyridin-2-YL)methanol: Similar structure but has a hydroxyl group instead of the methanamine group.

Uniqueness: (4-Chloro-3-methylpyridin-2-YL)methanamine is unique due to the presence of both chloro and methanamine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

886372-09-4

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

(4-chloro-3-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C7H9ClN2/c1-5-6(8)2-3-10-7(5)4-9/h2-3H,4,9H2,1H3

InChI Key

DHBHFYXQGMWKDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CN)Cl

Origin of Product

United States

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